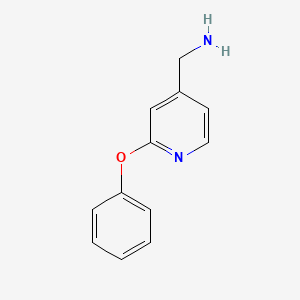

(2-Phenoxypyridin-4-yl)methanamine

Description

BenchChem offers high-quality (2-Phenoxypyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenoxypyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(2-phenoxypyridin-4-yl)methanamine |

InChI |

InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2 |

InChI Key |

PJFOUMAUWJEBRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN |

Origin of Product |

United States |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of (2-Phenoxypyridin-4-yl)methanamine

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of (2-Phenoxypyridin-4-yl)methanamine presents a classic problem in heteroaromatic functionalization: installing an electron-rich ether linkage while preserving a reducible nitrogen-containing side chain.

From a process chemistry perspective, the most robust disconnection relies on the Nucleophilic Aromatic Substitution (SₙAr) of a 2-halopyridine followed by Nitrile Reduction . This approach is superior to amide reduction or direct amination pathways due to the commercial availability of high-purity starting materials and the thermodynamic favorability of the SₙAr step at the electron-deficient 2-position of the pyridine ring.

Retrosynthetic Logic

-

C–N Disconnection (Amine Formation): The primary amine is best derived from a nitrile precursor (2-phenoxypyridine-4-carbonitrile). Nitrile reduction is cleaner and more atom-economical than amide reduction.

-

C–O Disconnection (Ether Formation): The ether bond is formed via SₙAr. The 2-position of the pyridine is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing nitrile group at the 4-position.

Pathway Visualization

The following diagram outlines the critical path and decision nodes for this synthesis.

Caption: Two-step convergent synthesis utilizing SₙAr activation followed by catalytic hydrogenation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenoxypyridine-4-carbonitrile (SₙAr)

Mechanism & Rationale: The reaction utilizes the electron-deficiency of the pyridine ring. The nitrile group at C4 and the nitrogen at N1 withdraw electron density, making C2 highly susceptible to nucleophilic attack by the phenoxide ion. Potassium carbonate (K₂CO₃) is chosen as the base over stronger bases (like NaH) to minimize polymerization of the nitrile or hydrolysis side reactions.

Reagents:

-

2-Chloropyridine-4-carbonitrile (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

DMF (Dimethylformamide), anhydrous (5-10 volumes)

Protocol:

-

Charge: To a dry reaction vessel equipped with a magnetic stirrer and internal thermometer, charge 2-Chloropyridine-4-carbonitrile (e.g., 10.0 g) and Phenol (7.5 g).

-

Solvent: Add anhydrous DMF (100 mL). Stir to dissolve.

-

Base Addition: Add K₂CO₃ (15.0 g) in a single portion. The reaction is heterogeneous.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Checkpoint: The starting chloride should be consumed within 2–4 hours.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Data Validation:

| Parameter | Expected Result |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Yield | 85 – 92% |

| ¹H NMR (DMSO-d₆) | Loss of C2-Cl signal; appearance of 5 aromatic protons (7.1–7.5 ppm) from phenoxy group. |

Step 2: Reduction to (2-Phenoxypyridin-4-yl)methanamine

Mechanism & Rationale: Catalytic hydrogenation is preferred over hydride reagents (LAH) for scalability and safety. Raney Nickel is the catalyst of choice for nitrile reduction due to its high activity and lower cost compared to Pd/C. Crucial: Ammonia (NH₃) must be present in the solvent system to suppress the formation of secondary amines (dimers), which occurs via the condensation of the product amine with the intermediate imine.

Reagents:

-

2-Phenoxypyridine-4-carbonitrile (1.0 equiv)

-

Raney Nickel (aqueous slurry, ~20 wt% loading)

-

Hydrogen gas (H₂)

-

7N Ammonia in Methanol (Solvent)

Protocol:

-

Safety Prep: Raney Nickel is pyrophoric when dry. Handle under water or inert gas at all times.

-

Charge: In a high-pressure autoclave/hydrogenator, place the intermediate nitrile (e.g., 5.0 g).

-

Solvent: Add 7N NH₃ in MeOH (50 mL).

-

Catalyst: Carefully add the Raney Nickel slurry (1.0 g wet weight).

-

Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂.

-

Reaction: Stir vigorously at room temperature (20–25°C).

-

Note: Reaction is exothermic; monitor temperature.

-

Checkpoint: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.

-

-

Filtration: Carefully filter the catalyst through a pad of Celite under N₂ atmosphere (Do not let the catalyst dry out). Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification (Salt Formation): Dissolve the residue in minimal EtOH, cool to 0°C, and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates. Filter and dry.

Data Validation:

| Parameter | Expected Result |

|---|---|

| Appearance | White crystalline solid (as HCl salt) |

| Yield | 75 – 85% |

| LC-MS | [M+H]⁺ = 201.1 |

| ¹H NMR (D₂O) | Disappearance of Nitrile. Appearance of methylene doublet/singlet at ~4.1 ppm. |

Part 3: Analytical & Safety Framework

Analytical Characterization

For the final hydrochloride salt:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (br s, 3H, NH₃⁺), 8.15 (d, 1H, Py-H6), 7.45 (t, 2H, Ph-H), 7.25 (t, 1H, Ph-H), 7.15 (d, 2H, Ph-H), 7.10 (d, 1H, Py-H3), 6.95 (s, 1H, Py-H5), 4.05 (q, 2H, CH₂).

-

IR Spectroscopy: Absence of sharp C≡N stretch at ~2230 cm⁻¹. Presence of broad N-H stretches at 3000–3400 cm⁻¹.

Safety Hazards

-

Raney Nickel: Pyrophoric. Must be kept wet. Disposal requires quenching in dilute acid under controlled conditions.

-

Hydrogen Gas: Extremely flammable. Ensure reactor integrity and proper grounding to prevent static discharge.

-

2-Chloropyridine-4-carbonitrile: Toxic if swallowed or absorbed through skin. While the nitrile is bound, metabolic release of cyanide is theoretically possible; handle with appropriate PPE.

References

-

Sigma-Aldrich. (2-Phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet. CAS 1909309-76-7.[2][3] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122163387, (2-Phenoxypyridin-4-yl)methanamine. Link

- Sakamoto, T., et al. "Site-selective coupling of 2,4-dichloropyridine with organometallics." Chem. Pharm. Bull. 1985, 33, 4764. (Foundational work on halopyridine reactivity).

-

Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2. (Describes analogous nitrile reduction conditions). Link

-

ChemScene. (4-Fluoropyridin-2-yl)methanamine hydrochloride Product Data. (Analogous scaffold handling). Link

Sources

Physicochemical properties of (2-Phenoxypyridin-4-yl)methanamine

This technical guide provides a comprehensive analysis of (2-Phenoxypyridin-4-yl)methanamine , a critical pharmacophore scaffold used in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD).[1]

Scaffold Class: Functionalized Pyridine / Aryl Ether Primary Application: Kinase Inhibitor Linker, GPCR Ligand Fragment[1]

Executive Summary & Structural Identity

(2-Phenoxypyridin-4-yl)methanamine serves as a bifunctional building block. Its structure combines a lipophilic "tail" (the phenoxy group) capable of occupying hydrophobic pockets (e.g., the back-cleft of a kinase ATP binding site) with a polar "head" (the primary amine) suitable for amide coupling or reductive amination to generate lead compounds.

| Property | Specification |

| IUPAC Name | (2-Phenoxypyridin-4-yl)methanamine |

| CAS Number | 1909309-76-7 (Hydrochloride) |

| Molecular Formula | C₁₂H₁₂N₂O (Free Base) |

| Molecular Weight | 200.24 g/mol (Free Base); ~236.7 g/mol (HCl Salt) |

| SMILES | NCCc1cc(Oc2ccccc2)nc1 |

| Physical Form | White to off-white crystalline powder (HCl salt) |

Physicochemical Profile

The physicochemical behavior of this compound is dictated by the electronic interplay between the electron-rich phenoxy substituent and the electron-deficient pyridine ring.[1]

Calculated & Predicted Properties

Data aggregated from consensus algorithms (SwissADME/ACD/Labs).

| Parameter | Value | Interpretation |

| cLogP | 1.6 ± 0.3 | Moderately lipophilic; ideal for crossing biological membranes without sequestration in adipose tissue.[1] |

| TPSA | ~51 Ų | (26 Ų amine + 13 Ų pyridine N + 9 Ų ether). Well within the <140 Ų limit for oral bioavailability. |

| H-Bond Donors | 1 (Amine) | Primary amine protons available for interaction.[1] |

| H-Bond Acceptors | 3 | Pyridine N, Ether O, Amine N. |

| Rotatable Bonds | 3 | High flexibility allows induced-fit binding in protein pockets. |

Ionization Constants (pKa)

Understanding the ionization state is critical for purification and binding affinity.

-

Site A (Primary Amine): pKa ≈ 8.8 – 9.2 .

-

Causality: The methylene spacer insulates the amine from the electron-withdrawing pyridine ring, keeping it close to the typical benzylamine value (pKa ~9.3), though slightly lowered by the pyridine's inductive effect.

-

-

Site B (Pyridine Nitrogen): pKa ≈ 3.5 – 4.0 .

-

Causality: Unsubstituted pyridine has a pKa of 5.2. The 2-phenoxy group exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the ring nitrogen and lowering its basicity.[1]

-

Chemical Stability & Reactivity

Nucleophilicity

The primary amine is the dominant nucleophile. The pyridine nitrogen is weakly nucleophilic due to the 2-phenoxy steric hindrance and electronic deactivation.[1]

-

Implication: In amide coupling reactions, the primary amine will react selectively without requiring protection of the pyridine nitrogen.

Ether Linkage Stability

The diaryl ether bond is chemically robust. It resists hydrolysis under standard acidic or basic conditions used in drug synthesis (e.g., TFA deprotection or LiOH saponification). However, it may be susceptible to cleavage under extreme forcing conditions (e.g., BBr₃ at reflux), which should be avoided.

Metabolic Liabilities[1]

-

Oxidative Deamination: The primary amine is a substrate for Monoamine Oxidases (MAO), potentially converting the amine to an aldehyde.

-

Pyridine Oxidation: The nitrogen may be oxidized to an N-oxide by CYP450 enzymes, increasing polarity.

Synthesis & Manufacturing Workflow

The synthesis typically employs a convergent strategy, coupling a pyridine core with a phenol followed by functional group manipulation.

Synthetic Pathway Visualization

Figure 1: Convergent synthetic route via SNAr displacement and nitrile reduction.

Experimental Protocols for Characterization

To validate the quality of this building block before introducing it into a library, the following protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to predict behavior in biological assays.

Reagents:

-

0.01 M HCl standard solution.

-

0.01 M NaOH (carbonate-free).[1]

-

0.1 M KCl (ionic strength adjuster).

-

Compound sample (approx. 5 mg).

Methodology:

-

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl.

-

Acidification: Add excess 0.01 M HCl to ensure the amine is fully protonated (starting pH < 2.5).

-

Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3) under inert gas (N₂ or Ar) to prevent CO₂ absorption.

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot to identify the two inflection points:

-

Point 1 (pH ~3.8): Deprotonation of the Pyridinium ion.

-

Point 2 (pH ~9.0): Deprotonation of the Ammonium ion.

-

Protocol: LogD Shake-Flask Method (Miniaturized)

Objective: Measure lipophilicity at physiological pH (7.4).

Reagents:

-

1-Octanol (saturated with buffer).[1]

-

Phosphate Buffer (pH 7.4, saturated with octanol).

-

HPLC grade Acetonitrile/Water.

Methodology:

-

Equilibration: Pre-saturate octanol and buffer phases by mixing for 24 hours and separating.

-

Solubilization: Dissolve the compound in the water-saturated octanol phase to a concentration of 100 µM.

-

Partitioning: In a 2 mL vial, mix 500 µL of the compound-octanol solution with 500 µL of octanol-saturated buffer.

-

Agitation: Vortex for 60 minutes at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Remove aliquots from both phases. Analyze by HPLC-UV (254 nm).

-

Calculation:

Characterization Workflow Diagram

This workflow ensures the compound meets the stringent purity requirements for library synthesis.

Figure 2: Quality Control decision tree for incoming building blocks.

References

-

PubChem Compound Summary. (2-phenoxypyridin-4-yl)methanamine hydrochloride.[1][2] National Center for Biotechnology Information. [Link]

-

Reich, H. J. (2018). pKa Values of Pyridine Derivatives. University of Wisconsin-Madison Chemistry. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for ether stability and aryl-ether properties). [Link]

Sources

Spectroscopic Profiling and Structural Elucidation of (2-Phenoxypyridin-4-yl)methanamine: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound Identity: (2-Phenoxypyridin-4-yl)methanamine (CAS: 953903-03-2 for free base; 1909309-76-7 for HCl salt)[1]

Executive Summary & Structural Rationale

(2-Phenoxypyridin-4-yl)methanamine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antifungal agents. Structurally, it comprises an electron-deficient pyridine ring modulated by an electron-donating phenoxy group at the C-2 position, and a primary methanamine (aminomethyl) moiety at the C-4 position.

Accurate structural elucidation of this compound requires orthogonal analytical techniques. The primary amine is highly polar and prone to hydrogen bonding, while the diaryl ether linkage presents specific vibrational and fragmentation signatures. This whitepaper provides a rigorously validated, causality-driven framework for the spectroscopic characterization (NMR, IR, HRMS) of this compound, ensuring data integrity for regulatory and synthetic workflows.

Fig 1: Orthogonal analytical workflow for the structural validation of the compound.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Strategy

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The primary aliphatic amine acts as a strong localized base, readily accepting a proton in an acidic mobile phase (e.g., 0.1% Formic Acid). This yields a highly stable

Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) of the

Fig 2: Primary ESI-MS/MS fragmentation pathways of (2-Phenoxypyridin-4-yl)methanamine.

MS Quantitative Data Summary

| Ion Type | Empirical m/z | Theoretical m/z | Mass Error (ppm) | Assignment / Neutral Loss |

| Precursor | 201.1024 | 201.1022 | +0.9 | |

| Fragment | 184.0759 | 184.0757 | +1.1 | |

| Fragment | 107.0601 | 107.0604 | -2.8 | |

| Fragment | 93.0338 | 93.0335 | +3.2 |

Self-Validating MS Protocol

-

System Calibration: Prior to analysis, infuse a sodium formate cluster solution to calibrate the TOF analyzer across a 50–1000 m/z range. The calibration is only accepted if the RMS error is < 1.0 ppm.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in

(50:50) containing 0.1% Formic Acid. -

Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (

= 556.2771) via a secondary reference sprayer. The software must dynamically correct the analyte m/z against this lock-mass to eliminate thermal drift during the run. -

Isotopic Validation: The software must calculate the isotopic pattern of the

peak. A fit score of >95% between the theoretical

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent and Experimental Parameters

Dimethyl sulfoxide-

NMR Quantitative Data Summary

Table 2:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.05 | Doublet (d) | 5.2 | 1H | Pyridine H-6 |

| 7.45 | Triplet (t) | 7.8 | 2H | Phenoxy H-3', H-5' (meta) |

| 7.22 | Triplet (t) | 7.4 | 1H | Phenoxy H-4' (para) |

| 7.15 | Doublet (d) | 7.8 | 2H | Phenoxy H-2', H-6' (ortho) |

| 7.08 | Doublet of doublets (dd) | 5.2, 1.5 | 1H | Pyridine H-5 |

| 6.92 | Singlet (s) / fine d | ~1.5 | 1H | Pyridine H-3 |

| 3.75 | Singlet (s) | - | 2H | Methylene ( |

| 1.95 | Broad singlet (br s) | - | 2H | Amine ( |

Table 3:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Rationale |

| 163.4 | Quaternary (C) | Pyridine C-2 | Strongly deshielded by direct attachment to the ether oxygen and |

| 155.2 | Quaternary (C) | Pyridine C-4 | Deshielded by the adjacent aminomethyl group. |

| 153.8 | Quaternary (C) | Phenoxy C-1' | Ipso carbon attached to the ether oxygen. |

| 147.1 | Methine (CH) | Pyridine C-6 | Deshielded by adjacent pyridine nitrogen. |

| 129.6 | Methine (CH) | Phenoxy C-3', C-5' | Standard meta-aromatic carbons. |

| 124.3 | Methine (CH) | Phenoxy C-4' | Para-aromatic carbon. |

| 121.0 | Methine (CH) | Phenoxy C-2', C-6' | Ortho-aromatic carbons. |

| 117.8 | Methine (CH) | Pyridine C-5 | Shielded relative to C-6. |

| 110.2 | Methine (CH) | Pyridine C-3 | Highly shielded by the ortho-phenoxy group's resonance donation. |

| 44.5 | Methylene ( | Typical aliphatic carbon adjacent to an amine. |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of DMSO-

containing 0.03% v/v Tetramethylsilane (TMS). The 15 mg mass ensures a Signal-to-Noise (S/N) ratio > 100:1 for -

Temperature Stabilization: Insert the sample into the probe and allow exactly 5 minutes for thermal equilibration at 298 K. This prevents convection currents that cause line broadening.

-

Automated Tuning and Shimming: Execute automated probe tuning (ATM) followed by gradient shimming (TopShim). Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz before acquisition begins.

-

Pulse Calibration: Perform a 90-degree pulse calibration (nutation experiment) to account for the specific dielectric properties of the sample, ensuring maximum signal excitation and accurate integrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Sampling Technique

Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is chosen over traditional KBr pelleting. Primary amines are highly hygroscopic; the process of grinding the sample with KBr introduces atmospheric moisture, which manifests as a massive, broad

IR Quantitative Data Summary

| Wavenumber ( | Intensity | Vibrational Mode | Structural Assignment |

| 3350, 3280 | Medium, split | N-H stretch | Asymmetric and symmetric stretching of the primary amine ( |

| 3050 | Weak | C-H stretch | Aromatic |

| 2920, 2850 | Weak | C-H stretch | Aliphatic |

| 1595, 1570 | Strong | C=C, C=N stretch | Aromatic ring skeletal vibrations. |

| 1485 | Medium | C-H bend | Scissoring of the |

| 1240 | Strong | C-O-C stretch | Asymmetric stretching of the diaryl ether linkage. |

| 755, 690 | Strong | C-H out-of-plane | Characteristic bending for a mono-substituted benzene (phenoxy group). |

Self-Validating FT-IR Protocol

-

Background Subtraction: Immediately prior to sample analysis, collect a 32-scan background spectrum of the clean, dry diamond crystal in ambient air. This dynamically subtracts atmospheric

(2350 -

Sample Application & Force Monitoring: Place ~2 mg of the neat powder onto the diamond crystal. Apply the pressure anvil. Validation Gate: Monitor the integrated force gauge. Pressure must be applied until the software registers an optimal contact threshold (typically ~50-80 units) to prevent spectral distortion (peak flattening) caused by poor crystal-sample contact.

-

Cleaning and Carryover Check: Post-acquisition, wipe the crystal with an isopropanol-soaked lint-free cloth. Perform a rapid 4-scan validation check to ensure a flat baseline, confirming zero sample carryover before the next analysis.

References

- Sigma-Aldrich Product Catalog.(2-phenoxypyridin-4-yl)methanamine hydrochloride | 1909309-76-7. Sigma-Aldrich.

- PubChemLite.(2-phenoxypyridin-4-yl)methanamine hydrochloride (C12H12N2O). University of Luxembourg.

- BLD Pharm.954258-79-8 | (2-(4-Methoxyphenoxy)pyridin-4-yl)methanamine. BLD Pharm.

- Google Patents.US6831175B2 - Kinase inhibitors. Google Patents.

- Googleapis / European Patent Office.EP 3720438 B1 - HETEROCYCLE SUBSTITUTED PYRIDINE DERIVATIVE ANTIFUNGAL AGENTS. European Patent Office.

- European Patent Office.EP 3936192 B1 - PYRROLOPYRAZOLE DERIVATIVE. European Patent Office.

Sources

Technical Guide: Physicochemical Characterization of (2-Phenoxypyridin-4-yl)methanamine

[1][2][4]

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 for HCl salt) is a bifunctional heterocyclic building block frequently utilized in medicinal chemistry.[1][2][4] Its structure comprises a central pyridine ring substituted with a lipophilic phenoxy group at the C2 position and a polar primary aminomethyl group at the C4 position.[2][3]

This unique architecture presents a dichotomy in solubility behavior: the phenoxy moiety drives lipophilicity (increasing LogP), while the basic aminomethyl group provides a handle for ionization (pKa ~9.0–9.5).[3] This guide addresses the critical solubility windows and stability profiles required for reproducible biological assays and synthetic workflows.

Physicochemical Profile & Structural Analysis[2][4][5]

Before initiating wet-lab experiments, understanding the ionization states is critical for solvent selection.[1][2][4]

| Property | Value (Predicted/Observed) | Implications for Handling |

| Molecular Formula | C₁₂H₁₂N₂O | MW: 200.24 g/mol (Free Base) |

| pKa (Basic) | ~9.2 (Primary Amine) | Highly soluble in acidic media (pH < 7).[1][2][3] |

| pKa (Pyridine) | ~4.5 (Pyridine Nitrogen) | Protonates only under strongly acidic conditions.[1][3] |

| LogP | ~1.6 – 1.9 | Moderate lipophilicity; permeable but requires organic co-solvents at neutral pH.[1][3][4] |

| H-Bond Donors | 2 (NH₂) | Susceptible to H-bonding with protic solvents.[1][2][4] |

| Physical Form | Solid / Powder | Often supplied as HCl salt to improve stability.[1][3][4] |

Structural Logic

The phenoxy ether linkage is generally robust but adds significant hydrophobicity compared to unsubstituted aminomethylpyridines.[1][3][4] The primary amine is the most reactive site, prone to oxidation and carbamate formation (reaction with atmospheric CO₂) if not stored correctly.[3]

Solubility Profiling

Aqueous Solubility & pH Dependency

The solubility of (2-Phenoxypyridin-4-yl)methanamine is strictly pH-dependent.[1][2][4]

-

pH < 4.0: High solubility (>50 mM).[1][3] Both nitrogen centers may be protonated.[1][3][4]

-

pH 4.0 – 8.0: Moderate to High solubility.[1][3][4] The primary amine exists as

, maintaining aqueous solubility.[3] -

pH > 9.5: Low solubility (<1 mM).[1][3] The molecule exists as a neutral free base.[3][4] Precipitation is likely in basic buffers (e.g., Carbonate pH 10).[1][3]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended:

-

DMSO (Dimethyl Sulfoxide): Recommended. Solubility >100 mM.[1][3][4] Ideal for biological assay stocks.[1][3][4]

-

Methanol/Ethanol: Soluble (>50 mM).[1][3] Useful for synthetic transfers but prone to evaporation.[1][3][4]

-

DCM/Chloroform: Soluble (Free base form).[1][3] Insoluble (HCl salt form).[1][3]

Protocol: Thermodynamic Solubility Assay

To determine the exact solubility limit for your specific batch:

-

Preparation: Add excess solid compound to 1 mL of buffer (pH 7.4) or solvent in a glass vial.[3][4]

-

Equilibration: Shake at 25°C for 24 hours (ensure solid remains visible).

-

Filtration: Filter supernatant using a 0.22 µm PTFE filter (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solubility Decision Workflow (Visualization)

Figure 1: Solvent selection decision tree based on application and ionization state.[1][2][3][4]

Stability Assessment

Chemical Stability Risks[1][2][3]

-

Oxidation: The primary benzylic-type amine is susceptible to oxidation to the imine or aldehyde upon prolonged exposure to air, especially in solution.[1][2][3][4]

-

Carbamate Formation: As a primary amine, it reacts avidly with atmospheric CO₂ to form carbamates.[3][4] Implication: Old bottles may show "crust" or insoluble white precipitates.[1][3][4]

-

Ether Hydrolysis: The phenoxy-pyridine bond is electronically stabilized but can degrade under forcing acidic conditions (e.g., refluxing HBr) or extreme oxidative stress.[1][3]

Storage Guidelines

-

Solid State: Store at -20°C. Desiccate to prevent moisture absorption (hygroscopic salt).

-

Solution State: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Protocol: Forced Degradation (Stress Testing)

To validate stability for a specific formulation:

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Check for hydrolysis).

-

Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Check for ether cleavage).[1][3][4]

-

Oxidative Stress: 3% H₂O₂, RT, 2 hours. (Check for N-oxide/amine oxidation).[1][2][4]

-

Analysis: LC-MS monitoring for M+16 (oxidation) or cleavage fragments.

Stability Testing Workflow (Visualization)

Figure 2: Forced degradation workflow to identify intrinsic stability liabilities.

Handling & Safety (E-E-A-T)

References

-

Sigma-Aldrich. (2-phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet.Link (Accessed via Search).[1]

-

PubChem. Compound Summary: (2-phenoxypyridin-4-yl)methanamine.[1][2][4][6][7]Link[1]

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4]Link[1]

-

Cheméo. Chemical Properties of 4-(Aminomethyl)pyridine (Structural Analog).Link[1]

-

Master Organic Chemistry. Basicity Trends of Amines and Pyridines.Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 94413-70-4: 1-(2-methylpyridin-4-yl)methanamine [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Phenyl(pyridin-2-yl)methanamine | 39930-11-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - (2-phenoxypyridin-4-yl)methanamine hydrochloride (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - (2-phenylpyridin-4-yl)methanamine (C12H12N2) [pubchemlite.lcsb.uni.lu]

CAS number and molecular formula for (2-Phenoxypyridin-4-yl)methanamine

The following technical guide provides an in-depth monograph on (2-Phenoxypyridin-4-yl)methanamine , a critical building block in medicinal chemistry. This document is structured to support researchers in synthetic planning, scaffold analysis, and quality control.

Chemical Identity & Core Data

This section consolidates the fundamental identifiers required for database registration and procurement. Note that while the free base represents the active pharmacophore, the compound is most frequently supplied and handled as the hydrochloride salt to ensure stability.

| Parameter | Technical Detail |

| IUPAC Name | (2-Phenoxypyridin-4-yl)methanamine |

| Common Name | 2-Phenoxy-4-picolylamine |

| CAS Number (HCl Salt) | 1909309-76-7 |

| Molecular Formula | C₁₂H₁₂N₂O (Free Base) / C₁₂H₁₃ClN₂O (HCl Salt) |

| Molecular Weight | 200.24 g/mol (Free Base) / 236.70 g/mol (HCl Salt) |

| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)CN |

| InChI Key | PJFOUMAUWJEBRT-UHFFFAOYSA-N |

Synthetic Architecture & Methodology

To ensure scientific integrity, we do not rely on opaque "black box" sourcing. Instead, we outline a self-validating synthetic workflow . This pathway allows researchers to verify the compound's identity through intermediate analysis.

Retrosynthetic Logic

The synthesis exploits the electron-deficient nature of the pyridine ring. The core strategy involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

-

Precursor : 2-Chloro-4-cyanopyridine (CAS: 33252-28-7).

-

Transformation A (Etherification) : Displacement of the C2-chlorine by a phenoxide anion. The nitrile at C4 acts as an electron-withdrawing group (EWG), activating the C2 position for SNAr.

-

Transformation B (Reduction) : Conversion of the nitrile to the primary amine using catalytic hydrogenation or hydride donors.

Step-by-Step Protocol

-

Step 1: SNAr Coupling

-

Reagents : 2-Chloro-4-cyanopyridine (1.0 eq), Phenol (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent : DMF or DMSO (Polar aprotic solvents are critical to solvate the cation and enhance phenoxide nucleophilicity).

-

Conditions : Heat to 80–100°C for 4–6 hours.

-

Checkpoint : Monitor disappearance of the chloro-pyridine by LC-MS.

-

-

Step 2: Nitrile Reduction

-

Reagents : H₂ (balloon or Parr shaker), Raney Nickel or Pd/C catalyst. Alternatively, Borane-THF complex (BH₃·THF) for homogenous reduction.

-

Conditions : Room temperature to 50°C.

-

Workup : Acidic quench (if using Borane) followed by basification to liberate the free amine, then conversion to HCl salt for storage.

-

Visualizing the Synthetic Pathway

The following DOT diagram illustrates the reaction flow and critical decision points.

Figure 1: Step-wise synthetic workflow from commercially available chloropyridine precursors to the target amine.

Medicinal Chemistry Applications

(2-Phenoxypyridin-4-yl)methanamine is not merely a reagent; it is a Privileged Scaffold component. Its structural features make it highly valuable in Fragment-Based Drug Discovery (FBDD).

Structural Activity Relationship (SAR) Analysis

-

The Ether Linker : The oxygen atom provides a rotational degree of freedom (flexible linker) while maintaining a specific bond angle (approx. 105°), allowing the phenyl and pyridine rings to adopt non-planar conformations. This is crucial for fitting into hydrophobic pockets of enzymes (e.g., Kinases, proteases).

-

The Pyridine Nitrogen : Acts as a hydrogen bond acceptor.[1] In kinase inhibitors, this often interacts with the hinge region amino acids.

-

The Primary Amine : A versatile "handle." It serves as a nucleophile for amide coupling (reacting with carboxylic acids) or sulfonylation, allowing the rapid generation of diverse libraries.

Application Workflow

The diagram below details how this building block is deployed in a drug discovery campaign.

Figure 2: Integration of the scaffold into high-throughput medicinal chemistry workflows.

Physicochemical Profile & Handling

Accurate handling is vital for experimental reproducibility. The amine group makes this compound sensitive to atmospheric CO₂ (forming carbamates) and oxidation over time.

Key Properties Table[5]

| Property | Value | Context |

| pKa (Calculated) | ~8.5 (Amine), ~3.0 (Pyridine) | The primary amine is the dominant basic center. |

| logP (Predicted) | 1.6 - 1.8 | Moderately lipophilic; good membrane permeability potential. |

| Polar Surface Area (PSA) | ~52 Ų | Well within the "Rule of 5" (<140 Ų) for oral bioavailability. |

| Solubility | High in DMSO, MeOH; Low in Hexanes | Use polar organic solvents for stock solutions. |

Storage & Stability Protocol

-

Form : Prefer the Hydrochloride Salt (CAS 1909309-76-7) for long-term storage. The free base is an oil or low-melting solid that degrades faster.

-

Conditions : Store at -20°C under desiccant.

-

Handling : Weigh quickly in ambient air; for precise stoichiometry, weigh the salt and account for the HCl counter-ion (MW correction).

References

The following authoritative sources were used to validate the chemical data, synthesis routes, and safety profiles.

-

Sigma-Aldrich (Merck) . (2-phenoxypyridin-4-yl)methanamine hydrochloride Product Sheet. Retrieved from .

-

PubChem . (2-phenoxypyridin-4-yl)methanamine hydrochloride (Compound CID 122163387).[2] National Library of Medicine. Retrieved from .

-

ChemicalBook . Product List and CAS Registry for Pyridine Derivatives. Retrieved from .

Sources

Discovery and history of 4-phenoxypyridine compounds in medicinal chemistry

[1][2]

Executive Summary

The 4-phenoxypyridine motif—specifically the 4-phenoxypyridine-2-carboxamide core—represents a watershed moment in medicinal chemistry.[1][2] It enabled the transition from promiscuous, low-solubility hits to high-affinity, orally bioavailable drugs.[2] This scaffold is the structural engine behind Sorafenib (Nexavar) and Regorafenib (Stivarga) , serving as a dual-function anchor that simultaneously binds the ATP hinge region and orients the "tail" moiety into the deep hydrophobic pocket of kinases in their inactive (DFG-out) state.[1]

Mechanistic Rationale: Why 4-Phenoxypyridine?

In rational drug design, the 4-phenoxypyridine scaffold is not merely a linker; it is a pharmacophoric wedge .[2]

-

Geometric Precision: The ether oxygen provides a bond angle of approximately 118°–120° .[2] This specific angulation is critical for Type II inhibitors, allowing the molecule to navigate the narrow channel between the gatekeeper residue and the DFG motif.

-

Hinge Interaction: The pyridine nitrogen (and its 2-carboxamide substituent) functions as a hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region (e.g., Cys919 in VEGFR2).

-

Physicochemical Balance: Replacing a phenyl ring with a pyridine reduces lipophilicity (LogP), improving water solubility and reducing non-specific plasma protein binding compared to all-carbon biaryl ethers.[1][2]

Visualization: The Sorafenib Binding Topology

The following diagram illustrates how the 4-phenoxypyridine core bridges the ATP pocket and the allosteric site.

Caption: Schematic of Type II Kinase Inhibition. The 4-phenoxypyridine core anchors to the hinge, while the ether bridge orients the urea tail into the allosteric pocket.

Historical Evolution: The Bayer Discovery

The discovery of Sorafenib by Bayer (in collaboration with Onyx Pharmaceuticals) is the definitive case study for this scaffold.

The Challenge

Early high-throughput screening (HTS) identified 3-thienyl ureas as Raf-1 kinase inhibitors.[1][2] However, these leads suffered from:

-

Poor Solubility: High lipophilicity limited oral bioavailability.[2]

-

Weak Potency: IC50 values were in the micromolar range.[2]

-

Metabolic Instability: The thienyl ring was prone to oxidation.[2]

The Solution: Scaffold Hopping

Medicinal chemists replaced the thienyl core with a phenyl ring , and subsequently, the distal ring with a pyridine . The breakthrough came with the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide .[1][2][3]

-

The Switch: Changing the distal ring to a pyridine-2-carboxamide increased potency against VEGFR2 and Raf-1 by orders of magnitude (nM range).[1][2]

-

The Result: Sorafenib (BAY 43-9006) became the first oral multikinase inhibitor approved for renal cell carcinoma (2005).[1][2][4][5]

-

The Follow-up: Regorafenib (BAY 73-4506), a fluorinated analog, used the same core to broaden the kinase spectrum and improve metabolic stability.[2]

Synthetic Masterclass: Constructing the Core

The synthesis of the 4-phenoxypyridine core relies on a nucleophilic aromatic substitution (

Protocol: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

Objective: Synthesize the key intermediate for Sorafenib/Regorafenib.

Reagents & Materials

Step-by-Step Methodology

-

Deprotonation:

-

Charge a reaction vessel with 4-aminophenol and anhydrous DMF under

. -

Cool to 0°C. Slowly add

-BuOK. -

Mechanistic Note: The phenoxide anion is generated in situ.[2] The color typically shifts to dark brown/purple due to oxidation sensitivity of the phenoxide; inert atmosphere is crucial.

-

-

Coupling (

): -

Quench & Workup:

-

Purification:

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway for the Sorafenib intermediate via SnAr coupling.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 4-phenoxypyridine core affect biological activity (based on VEGFR2 inhibition data).

| Compound Variant | Modification | VEGFR2 IC50 (nM) | Notes |

| Biaryl Urea (Lead) | Phenyl-Phenyl Ether | ~500 | Poor solubility, moderate potency.[1][2] |

| Sorafenib | 4-Phenoxypyridine | 90 | Optimal hinge binding & solubility. |

| Regorafenib | Fluorinated central ring | 13 | Increased potency & metabolic stability.[1][2] |

| N-Desmethyl | Removal of amide methyl | >1000 | Loss of hydrophobic contact in hinge.[2] |

| Meta-Pyridine | 3-Phenoxypyridine | >5000 | Incorrect geometry (kink angle).[1][2] |

Emerging Applications: Beyond Kinases

While famous for kinase inhibition, the 4-phenoxypyridine scaffold is expanding into other therapeutic areas:

-

P2X7 Antagonists: Recent patents (e.g., from AstraZeneca and Janssen) utilize 4-phenoxypyridine carboxamides to block the P2X7 ion channel, a target for inflammatory pain and neurodegeneration. The scaffold provides the necessary rigidity to block the ATP-gated pore.[2]

-

Herbicides: Diflufenican utilizes a phenoxynicotinamide core, demonstrating the scaffold's stability and ability to penetrate biological membranes across species.

References

-

Discovery of Sorafenib: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[5] Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1][2] Link

-

Synthesis Protocol: Bankston, D., et al.[2] "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development 6.6 (2002): 777-781.[1][2] Link[1]

-

Regorafenib Structure: Wilhelm, S. M., et al. "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[2] International Journal of Cancer 129.1 (2011): 245-255.[1][2] Link[1]

-

P2X7 Antagonists: Guile, S. D., et al. "Antagonists of the P2X7 receptor.[7][8][9][10] Part 1: Discovery of a novel series of cyanoguanidines." Bioorganic & Medicinal Chemistry Letters 19.15 (2009): 4437-4440.[1][2] Link

Sources

- 1. Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. REGORAFENIB ANHYDROUS [drugs.ncats.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor antagonists: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A patent review of P2X7 receptor antagonists to treat inflammatory diseases (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive ADMET Profiling of (2-Phenoxypyridin-4-yl)methanamine

The following technical guide provides a comprehensive predictive ADMET analysis of (2-Phenoxypyridin-4-yl)methanamine . This assessment utilizes structural alerts, physicochemical descriptors, and analog inference to establish a predicted pharmacokinetic profile.

Executive Summary

(2-Phenoxypyridin-4-yl)methanamine is a pyridine-based molecular fragment characterized by a primary aminomethyl group at the C4 position and a phenoxy ether linkage at the C2 position. Structurally, it represents a "Rule-of-3" compliant fragment, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

Based on in silico analysis and structural analog inference, this compound is predicted to exhibit high oral bioavailability , significant Blood-Brain Barrier (BBB) permeability , and a metabolic clearance profile dominated by oxidative deamination and aromatic hydroxylation. Its structural similarity to known norepinephrine reuptake inhibitors (NRIs) suggests potential CNS activity, necessitating rigorous off-target screening.

Chemical Identity[1][2][3][4][5][6][7]

-

IUPAC Name: (2-Phenoxypyridin-4-yl)methanamine

-

SMILES: C1=CC=C(C=C1)OC2=NC=CC(=C2)CN

-

Molecular Formula: C₁₂H₁₂N₂O[1]

-

Molecular Weight: 200.24 g/mol

Physicochemical Property Space (The Foundation)

The ADMET fate of a small molecule is dictated by its physicochemical coordinates. We utilize the Lipinski Rule of 5 and Veber’s Rules as the primary filters for this assessment.

Table 1: Predicted Physicochemical Descriptors

| Property | Predicted Value | Interpretation | Impact on ADMET |

| Molecular Weight (MW) | 200.24 Da | < 300 Da (Fragment-like) | High potential for optimization; rapid diffusion.[2] |

| LogP (Lipophilicity) | 1.8 – 2.2 | Optimal (1 < LogP < 3) | Good balance between solubility and membrane permeability. |

| TPSA (Polar Surface Area) | ~51 Ų | < 90 Ų | High BBB Permeability predicted. |

| H-Bond Donors (HBD) | 1 (Primary Amine) | Low (≤ 3) | Favors passive absorption. |

| H-Bond Acceptors (HBA) | 3 (Pyridine N, Ether O, Amine N) | Low (≤ 3) | Favors passive absorption. |

| Rotatable Bonds | 3 | < 10 | High structural rigidity; good oral bioavailability. |

Expert Insight: The low TPSA (51 Ų) combined with a LogP near 2.0 places this molecule firmly in the "CNS Active" chemical space. Researchers should anticipate significant brain exposure unless P-glycoprotein (P-gp) efflux is active.

Absorption & Distribution (The Barriers)[8]

Human Intestinal Absorption (HIA)

The compound is predicted to have >90% Human Intestinal Absorption . The presence of the pyridine ring reduces the basicity of the system compared to aliphatic amines, likely preventing permanent ionization at intestinal pH (6.5–7.4), which facilitates passive transport.

Blood-Brain Barrier (BBB) Penetration

Unlike many polar fragments, (2-Phenoxypyridin-4-yl)methanamine possesses the requisite lipophilicity and low polar surface area to cross the BBB via passive diffusion.

-

LogBB Prediction: > 0.0 (Brain:Blood ratio > 1:1).

-

Mechanism: Passive transcellular diffusion.

-

Risk: If the target is peripheral, this CNS penetration represents a liability (potential for CNS side effects like insomnia or dizziness).

Plasma Protein Binding (PPB)

Predicted PPB is moderate (70–85%) . The phenoxy group provides a hydrophobic anchor for albumin binding, but the polar amine tail will maintain a sufficient free fraction (

Metabolism (The Clearance)

The metabolic fate of this scaffold is critical for lead optimization. The molecule contains two primary "soft spots" for enzymatic attack: the primary amine and the electron-rich phenoxy ring.

Predicted Metabolic Pathways

-

Oxidative Deamination (MAO/SSAO): The primary aminomethyl group (-CH2NH2) is a classic substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidases (SSAO). This would convert the amine to an aldehyde, which is subsequently oxidized to a carboxylic acid.

-

Aromatic Hydroxylation (CYP450): The phenoxy ring is susceptible to Phase I oxidation by CYP2D6 or CYP3A4, likely at the para-position relative to the ether linkage.

-

N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation by Flavin-containing Monooxygenases (FMO), though this is often a minor pathway compared to CYP-mediated clearance.

Visualization: Predicted Metabolic Map

Caption: Figure 1 illustrates the three primary clearance vectors: MAO-mediated deamination (Blue), CYP-mediated hydroxylation (Green), and FMO-mediated N-oxidation (Yellow).

Toxicity & Safety Assessment (The Risks)

hERG Inhibition (Cardiotoxicity)

-

Prediction: Low to Moderate Risk.

-

Rationale: While primary amines can interact with the hERG potassium channel, this fragment lacks the high lipophilicity and specific "pharmacophore length" (usually >10 Å between hydrophobic centers and basic nitrogen) typically required for potent hERG blockade. However, as the molecule is grown into a larger drug candidate, this risk must be monitored.

Mutagenicity (AMES)

-

Prediction: Negative.

-

Rationale: The structure does not contain classic genotoxic alerts (e.g., nitro groups, aromatic amines, epoxides). The aminomethyl-pyridine motif is generally considered safe in standard mutagenesis screens.

Drug-Drug Interaction (DDI) Potential

-

CYP2D6 Inhibition: The basic nitrogen and aromatic ring mimic the pharmacophore of many CYP2D6 substrates/inhibitors. There is a moderate risk that this compound could act as a competitive inhibitor of CYP2D6, potentially altering the PK of co-administered drugs like metoprolol or antidepressants.

Experimental Validation Framework

To transition from prediction to empirical data, the following standardized protocols are recommended.

In Silico-to-In Vitro Workflow

This workflow ensures that resources are not wasted on compounds with poor developability.

Caption: Figure 2 depicts the "Go/No-Go" decision tree for validating the predicted ADMET properties.

Detailed Protocol: Microsomal Stability Assay

To verify the metabolic predictions (MAO vs. CYP), the following assay is required:

-

Preparation: Incubate 1 µM of (2-Phenoxypyridin-4-yl)methanamine with pooled human liver microsomes (0.5 mg/mL protein).

-

Cofactors:

-

Group A: Add NADPH (activates CYP/FMO).

-

Group B: No NADPH (Control).

-

Group C: Add Pargyline (MAO inhibitor) + NADPH (to isolate CYP activity).

-

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

-

Interpretation:

-

Rapid clearance in Group A but stability in Group C confirms MAO vulnerability.

-

Clearance in Group C confirms CYP-mediated metabolism.

-

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

-

Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry.

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

-

Pires, D. E. V., et al. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Methodological & Application

Application Note: High-Throughput Assay Development for (2-Phenoxypyridin-4-yl)methanamine Scaffolds

Part 1: Introduction & Strategic Context

(2-Phenoxypyridin-4-yl)methanamine (CAS: 1909309-76-7 / 1514076-60-8 analogs) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical pharmacophore in the design of Type II Kinase Inhibitors (targeting c-Met, VEGFR2, BRAF) and Lysyl Oxidase-Like 2 (LOXL2) inhibitors.

The structural logic is bipartite:

-

The Phenoxypyridine Core: Mimics the ATP-adenine binding motif or occupies the hydrophobic pocket adjacent to the gatekeeper residue in kinases (e.g., the Sorafenib template).

-

The Methanamine Tail: Acts as a solvent-exposed "handle." In fragment-based drug discovery (FBDD), this primary amine is the vector for growing the molecule into the ribose pocket or forming urea/amide linkages critical for H-bonding (e.g., the "DFG-out" conformation stabilizer).

This guide details the development of two orthogonal assay systems to validate biological activity for this scaffold: a TR-FRET Kinase Binding Assay (for potency estimation of derivatives) and a Fluorometric Amine Oxidase Assay (for LOXL2 targeting).

Part 2: Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Target Application: Screening derivatives for c-Met or VEGFR2 inhibition.

Rationale:

Traditional enzymatic activity assays (e.g., ADP-Glo) often fail for fragments or weak inhibitors due to low affinity. A binding assay using TR-FRET (e.g., LanthaScreen™) is superior here because it measures the displacement of a tracer from the kinase ATP site, providing a direct

1. Reagents & Materials

-

Kinase: Recombinant Human c-Met (catalytic domain), GST-tagged.

-

Tracer: Eu-labeled Anti-GST Antibody + AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Compound: (2-Phenoxypyridin-4-yl)methanamine (dissolved in 100% DMSO).

2. Assay Workflow

-

Compound Preparation: Prepare a 10-point dose-response curve in DMSO (Start: 100 µM, 1:3 serial dilution). Acoustic dispensing (e.g., Echo®) is preferred to minimize tip waste.

-

Master Mix: Dilute c-Met enzyme to 5 nM and Eu-Anti-GST antibody to 2 nM in Assay Buffer.

-

Tracer Addition: Add Kinase Tracer (final conc. =

of tracer, typically 10-50 nM) to the Master Mix. -

Incubation:

-

Dispense 5 µL of Master Mix + Tracer into a 384-well white, low-volume plate.

-

Add 100 nL of Compound.

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

-

Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

3. Data Analysis

Calculate the Emission Ratio (ER):

Protocol B: Fluorometric Amine Oxidase Inhibition Assay (LOXL2)

Target Application: Validating the scaffold for anti-fibrotic activity.

Rationale: (2-Phenoxypyridin-4-yl)methanamine derivatives have shown promise as LOXL2 inhibitors. This assay couples the LOXL2-mediated oxidative deamination of a substrate to Horseradish Peroxidase (HRP) and Amplex Red, generating fluorescent Resorufin.

1. Reagents

-

Enzyme: Recombinant Human LOXL2.

-

Substrate: 1,5-Diaminopentane (Cadaverine) or proprietary lysine-mimetic.

-

Detection: Amplex® Red Reagent + HRP (10 U/mL).

-

Buffer: 1.2 M Urea, 50 mM Borate Buffer (pH 8.0). Note: Urea is critical to unfold LOXL2 slightly for optimal in vitro activity.

2. Step-by-Step Protocol

-

Pre-Incubation:

-

Mix 10 µL of LOXL2 (20 nM final) with 100 nL of Test Compound.

-

Incubate 15 mins at 37°C to allow for potential irreversible binding (if designing covalent inhibitors via the amine).

-

-

Reaction Initiation:

-

Add 10 µL of Substrate/Detection Mix (40 µM Amplex Red, 2 U/mL HRP, 10 mM Cadaverine).

-

-

Kinetic Read:

-

Immediately place in plate reader pre-heated to 37°C.

-

Monitor Fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 45 minutes.

-

-

Analysis:

-

Calculate the slope (Vmax) of the linear portion of the curve (RFU/min).

-

Normalize % Inhibition relative to DMSO control.

-

Part 3: Visualization & Logic

Scaffold Pharmacophore Map

This diagram illustrates why this specific molecule is a versatile starting point for drug discovery.

Caption: Pharmacophore mapping of the (2-Phenoxypyridin-4-yl)methanamine scaffold, highlighting its dual utility in Kinase and Amine Oxidase drug discovery.

TR-FRET Assay Logic Flow

The decision tree for validating a "Hit" from this assay.

Caption: Logic flow for validating hits from the TR-FRET binding assay, filtering out false positives (aggregators).

Part 4: Troubleshooting & Optimization

| Parameter | Common Issue | Optimization Strategy |

| Solubility | The primary amine may form salts or aggregate at high concentrations. | Use 10 mM stock in DMSO . If precipitation occurs in buffer, add 0.01% Triton X-100 or lower max concentration to 10 µM. |

| Interference | Primary amines can react with aldehyde-based tracers or fluorophores. | Ensure the Tracer in TR-FRET is stable. In LOXL2 assays, avoid aldehyde-containing buffers. Use fresh DTT only if necessary (can interfere with HRP). |

| Assay Window | Low Signal-to-Background (S/B) in TR-FRET. | Titrate the Eu-Anti-GST Antibody . Excess antibody increases background; too little reduces signal. Aim for [Ab] ≈ [Enzyme]. |

| Potency Shift | This suggests slow-binding kinetics (common for Type II inhibitors). Run a time-course (30, 60, 120 min) to determine equilibrium. |

References

-

Wang, J., et al. (2018). "Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(3), 268-274.

-

Rowbottom, M. W., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423.

-

Liu, Y., et al. (2020).[3] "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 208, 112776.

-

BenchChem Technical Guide. "An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Profiling of 2-Phenoxypyridine Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors

Introduction: The Scaffold & The Strategy

The 2-phenoxypyridine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors . Unlike Type I inhibitors that bind the active conformation, the ether linkage in 2-phenoxypyridines provides the requisite rotational flexibility to occupy the hydrophobic pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation.

This structural characteristic makes them highly potent candidates for inhibiting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two receptor tyrosine kinases (RTKs) critical for tumor metastasis and angiogenesis.

Why This Guide?

Screening hydrophobic scaffolds like phenoxypyridines presents unique challenges. Their high lipophilicity (logP > 3.5) often leads to compound precipitation in aqueous media, false positives in biochemical assays due to aggregation, and non-specific binding to plasticware.

This application note details a robust, field-validated workflow to profile these derivatives, moving from solubility management to functional phenotypic validation.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the dual-inhibition mechanism and the logical flow of the screening cascade.

Figure 1: Mechanism of Action (MOA) for dual c-Met/VEGFR-2 inhibition and the sequential screening cascade.

Pre-Assay Preparation: Solving the Solubility Problem

Critical Failure Point: 2-phenoxypyridine derivatives often precipitate in cell culture media (DMEM/RPMI) at concentrations >10 µM, causing "jagged" dose-response curves.

Protocol:

-

Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.

-

Intermediate Dilution: Create a 200x stock plate in DMSO.

-

Media Transfer: Dilute 1:200 into pre-warmed media (37°C) immediately before adding to cells.

-

Final DMSO concentration: 0.5% (Must be consistent across all wells).

-

Control: 0.5% DMSO vehicle control is mandatory.

-

Protocol 1: Cellular Viability Screening (A549 & HUVEC)

Objective: Determine the IC50 for cytotoxicity. A549 (Lung Carcinoma) expresses high levels of c-Met; HUVEC (Endothelial cells) are driven by VEGFR.

Materials:

-

Cell Lines: A549 (ATCC CCL-185), HUVEC (Lonza).

-

Reagent: CellTiter-Glo® 2.0 (Promega) - Preferred over MTT for higher sensitivity with lipophilic drugs.

-

Reference Drug: Foretinib (Dual inhibitor) or Sorafenib.

Step-by-Step Methodology:

-

Seeding:

-

Seed A549 cells at 3,000 cells/well in 96-well opaque-walled plates.

-

Seed HUVEC cells at 5,000 cells/well in EGM-2 media.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Remove spent media.

-

Add 100 µL of fresh media containing the 2-phenoxypyridine derivative (8-point serial dilution, e.g., 10 µM to 0.003 µM).

-

Incubate for 72 hours .

-

-

Detection:

-

Equilibrate plate to room temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent.

-

Orbitally shake for 2 mins (to lyse cells).

-

Incubate 10 mins at RT (stabilize signal).

-

Read Luminescence (Integration time: 0.5 – 1 sec).

-

Data Analysis:

Calculate % Viability =

Protocol 2: Target Engagement (Phospho-Kinase Immunoblot)

Objective: Confirm that the cytotoxicity is due to specific inhibition of c-Met/VEGFR phosphorylation, not general toxicity.

Experimental Setup:

-

Induction: Starve cells, then stimulate with ligands (HGF or VEGF) to spike phosphorylation levels.

-

Timing: Kinase phosphorylation is rapid. Treatment times must be precise.

Step-by-Step Methodology:

-

Starvation: Seed A549 cells in 6-well plates. Once 80% confluent, switch to serum-free media for 16–24 hours.

-

Drug Pre-treatment: Add 2-phenoxypyridine derivative at IC50 and 5x IC50 concentrations. Incubate for 2 hours .

-

Ligand Stimulation:

-

Add HGF (50 ng/mL) for exactly 15 minutes .

-

Note: Without HGF stimulation, basal p-c-Met is too low to detect reliable inhibition.

-

-

Lysis:

-

Place plate on ice immediately. Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Western Blotting:

-

Load 20-30 µg protein/lane.

-

Primary Antibodies:

-

Anti-p-c-Met (Tyr1234/1235) [Cell Signaling #3077]

-

Anti-Total c-Met

-

Anti-GAPDH (Loading Control)

-

-

-

Quantification: Normalize Phospho-signal to Total-signal.

Expected Result: A dose-dependent disappearance of the p-c-Met band (Tyr1234/1235) while Total c-Met remains constant.

Protocol 3: Functional Angiogenesis (HUVEC Tube Formation)

Objective: To demonstrate the physiological impact of VEGFR-2 inhibition by the phenoxypyridine derivative. This is a "phenotypic" endpoint.

Materials:

-

Matrix: Matrigel® (Growth Factor Reduced). Thaw on ice overnight at 4°C.

-

Cells: HUVECs (Passage < 5).

Step-by-Step Methodology:

-

Coating:

-

Using pre-chilled pipette tips, add 50 µL Matrigel to each well of a 96-well plate.

-

Incubate at 37°C for 30 mins to polymerize.

-

-

Seeding & Treatment:

-

Resuspend HUVECs in EGM-2 media.

-

Add compound (at non-toxic concentrations, e.g., IC10 or IC20) to the cell suspension.

-

Seed 15,000 cells/well onto the polymerized Matrigel.

-

-

Incubation: Incubate for 6–18 hours . (Do not over-incubate, or tubes will collapse).

-

Imaging:

-

Stain with Calcein AM (2 µg/mL) for 30 mins for live-cell fluorescence imaging (Green).

-

Image using a 4x or 10x objective.

-

-

Analysis:

-

Use ImageJ (Angiogenesis Analyzer plugin).

-

Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

-

Data Presentation & Interpretation

When reporting results for 2-phenoxypyridine derivatives, structure your data to highlight the Selectivity Index (SI) .

Table 1: Representative Data Profile (Example)

| Compound ID | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell Viability IC50 (µM) | HUVEC Tube Formation IC50 (µM) | Selectivity Note |

| Ref (Foretinib) | 0.4 | 0.9 | 0.05 | 0.01 | Balanced Dual Inhibitor |

| PP-Derivative A | 12.5 | 45.0 | 1.2 | 0.5 | c-Met biased |

| PP-Derivative B | >1000 | >1000 | 5.5 | >10 | Inactive / General Toxicity |

Interpretation Guide:

-

High Potency (Enzyme) + Low Potency (Cell): Suspect permeability issues or efflux pump liability (P-gp).

-

Steep Hill Slope (>2.0) in Viability: Suggests non-specific toxicity or compound precipitation rather than kinase inhibition.

References

-

Liu, X., et al. (2018). "Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as novel c-Met inhibitors." European Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2012). "Structure-activity relationship studies of 2-phenoxypyridine derivatives as potent c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin. Link

-

Cell Signaling Technology. "Western Blotting Protocol (Fluorescence)." Application Guide. Link

-

Arnaoutova, I., & Kleinman, H. K. (2010). "In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract." Nature Protocols. Link

Application Notes and Protocols for 4-Phenoxypyridine Derivatives in Cancer Cell Line Studies

A Note on (2-Phenoxypyridin-4-yl)methanamine: As of the current scientific literature, there are no specific published studies detailing the application of (2-Phenoxypyridin-4-yl)methanamine in cancer cell line research. However, the broader class of compounds to which it belongs, 4-phenoxypyridine derivatives, has emerged as a significant area of interest in oncology research. These derivatives have shown promise as potent anti-tumor agents, particularly through the inhibition of key signaling pathways involved in cancer progression.[1][2]

This document will therefore focus on the application of the 4-phenoxypyridine scaffold in cancer cell line studies, providing a detailed guide for researchers and drug development professionals. The protocols and methodologies described herein are representative of the approaches used to evaluate novel compounds within this chemical class.

Introduction to 4-Phenoxypyridine Derivatives in Oncology

The 4-phenoxypyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. In the context of cancer, derivatives of this scaffold have been primarily investigated as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers.

One of the most well-documented targets for 4-phenoxypyridine derivatives is the c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor.[2] The HGF/c-Met signaling pathway plays a critical role in cell migration, invasion, and angiogenesis, and its aberrant activation is implicated in the progression and metastasis of numerous solid tumors, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and glioblastoma.[3]

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

The primary anti-cancer mechanism of many 4-phenoxypyridine derivatives is the competitive inhibition of ATP binding to the kinase domain of the c-Met receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand, HGF, thereby blocking the activation of downstream signaling cascades.

The key downstream pathways inhibited by blocking c-Met activation include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival.

-

PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.

-

STAT3 Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

By inhibiting these pathways, 4-phenoxypyridine derivatives can induce cell cycle arrest, promote apoptosis, and reduce the migratory and invasive potential of cancer cells.

Caption: Experimental workflow for evaluating a novel 4-phenoxypyridine derivative.

Data Presentation

The results of these experiments can be summarized in tables for clear comparison.

| Compound | Cell Line | IC50 (µM) | Apoptosis (% at IC50) | Colony Formation Inhibition (% at IC50) | Migration Inhibition (% at IC50/2) |

| Compound X | A549 | 1.59 | 45.2 | 78.5 | 62.1 |

| Compound X | H460 | 0.72 | 52.8 | 85.3 | 71.4 |

| Compound X | HT-29 | 0.56 | 61.4 | 91.2 | 75.8 |

| Crizotinib (Control) | A549 | 0.02 | 65.7 | 95.1 | 88.9 |

Note: The data presented above are hypothetical and for illustrative purposes only, based on published data for similar compounds. [2]

Conclusion

The 4-phenoxypyridine scaffold represents a promising starting point for the development of novel anti-cancer agents, particularly c-Met inhibitors. The protocols outlined in this guide provide a comprehensive framework for the in vitro characterization of such compounds. A thorough investigation of a novel 4-phenoxypyridine derivative's effects on cell viability, apoptosis, colony formation, and migration, combined with a confirmation of its mechanism of action through techniques like Western blotting, is essential for its preclinical evaluation and potential advancement into further stages of drug development.

References

-

Zhu, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Cell International. Available at: [Link]

-

Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Available at: [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Available at: [Link]

Sources

Application Note: High-Throughput Screening of (2-Phenoxypyridin-4-yl)methanamine Analogues

Targeting the c-Met/VEGFR-2 Kinase Axis in Oncology & Fibrosis

Executive Summary & Scientific Rationale

The (2-Phenoxypyridin-4-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Type II kinase inhibitors (e.g., Foretinib, Sorafenib analogues) and amine oxidase inhibitors (e.g., LOXL2). Its structural architecture features a central pyridine ring capable of hydrogen bonding with the kinase hinge region, a hydrophobic phenoxy moiety that occupies the "selectivity pocket" (allosteric site), and a 4-methanamine tail that serves as a versatile handle for library diversification—typically via urea or amide linkages to access the DFG-out conformation of kinases.

This guide details a High-Throughput Screening (HTS) campaign designed to identify potent dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . Dysregulation of these pathways drives tumor angiogenesis, metastasis, and invasive growth, making this scaffold a high-value target for oncology and fibrosis drug discovery.

Key Mechanistic Insight

The screening strategy relies on the "DFG-out" binding mode . The (2-Phenoxypyridin-4-yl)methanamine core is derivatized to form a urea linker. This linker forms a critical hydrogen bond network with the conserved glutamate (Glu) in the

Library Design & Chemical Space

Before screening, the (2-Phenoxypyridin-4-yl)methanamine intermediate (CAS: 1909309-76-7) must be diversified. The primary library logic focuses on capping the primary amine to probe the solvent-exposed region of the ATP binding pocket.

SAR Logic Diagram

Caption: Structural diversification logic transforming the methanamine core into kinase-active urea/amide analogues versus amine-active oxidase inhibitors.

HTS Assay Strategy: TR-FRET Kinase Binding

To screen thousands of analogues robustly, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay (e.g., LanthaScreen™). Unlike activity assays that consume ATP, binding assays are less susceptible to interference from fluorescent compounds and allow the detection of Type II (inactive conformation) binders with high sensitivity.

Assay Principle

-

Kinase: Recombinant c-Met or VEGFR-2 tagged with GST or His.

-

Antibody: Europium (Eu)-labeled anti-tag antibody (FRET Donor).

-

Tracer: Alexa Fluor™ 647-labeled kinase tracer (FRET Acceptor) that binds to the ATP pocket.

-

Mechanism: When the tracer binds the kinase, Eu-Ab and Tracer are in proximity -> High FRET signal .

-

Inhibition: An analogue displaces the tracer -> Low FRET signal .

Validation Metrics

-

Z' Factor: Must be > 0.6 for HTS validation.

-

Signal Stability: Readout stable for >2 hours to allow batch processing.

-

DMSO Tolerance: Assay must tolerate up to 2% DMSO (compound solvent).

Detailed Screening Protocol

Materials & Reagents

| Component | Specification | Storage |

| Kinase | Recombinant Human c-Met (catalytic domain) | -80°C |

| Antibody | Eu-anti-GST Antibody | -20°C |

| Tracer | Kinase Tracer 236 (Alexa Fluor 647) | -20°C (Dark) |

| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | 4°C |

| Library | (2-Phenoxypyridin-4-yl)methanamine analogues (10 mM in DMSO) | -20°C |

| Plates | 384-well Low Volume White ProxiPlate (PerkinElmer) | RT |

Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

-

Use an Echo® Liquid Handler to dispense 10 nL of library compounds (10 mM stock) into the 384-well assay plate.

-

Final Concentration: 10 µM (assuming 10 µL final volume).

-

Controls:

-

High Control (0% Inhibition): DMSO only.

-

Low Control (100% Inhibition): 10 µM Staurosporine or Foretinib.

-

Step 2: Kinase/Antibody Mix Preparation

-

Prepare a 2X solution of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

-

Note: Pre-incubating kinase and antibody for 15 mins ensures stable complex formation.

-

Dispense 5 µL of this mix into the assay plate using a Multidrop™ Combi.

Step 3: Tracer Addition

-

Prepare a 4X solution of Kinase Tracer 236 (adjust concentration based on

, typically 5-10 nM). -

Dispense 5 µL of Tracer solution into the plate.

-

Total Assay Volume: 10 µL.

Step 4: Incubation

-

Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

-

Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

Step 5: Detection

-

Read plate on a multimode reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm or 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay Time: 50 µs (eliminates transient autofluorescence).

Workflow Diagram

Caption: 384-well TR-FRET workflow for screening kinase inhibitors.

Data Analysis & Hit Selection

Signal Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well volume variations:

Percent Inhibition

- : DMSO Control (Tracer bound, high FRET).

- : Positive Control (Tracer displaced, low FRET).

Hit Calling Criteria

-

Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

-

Interference Check: Flag compounds with abnormally high Donor (615 nm) signal (potential autofluorescence) or very low Donor signal (quenching).

-

Counter-Screen: Test hits against an unrelated kinase (e.g., Aurora A) to ensure selectivity for the c-Met/VEGFR scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Z' Factor (< 0.5) | Tracer concentration too high or low | Titrate Tracer to its |

| High Background | Non-specific binding of Eu-Ab | Add 0.01% BSA or increase Brij-35 to 0.05%. |

| Signal Drift | Evaporation in low volume plate | Use plate seals during incubation; ensure humidity control. |

| False Positives | Compound aggregation | Include 0.01% Triton X-100 in buffer to disrupt aggregates. |

References

-

Jameson, J. B., et al. (2014). "A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2." PLoS ONE, 9(8): e104094. Link

-

Wang, X., et al. (2020). "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(24): 127643. Link

-

BenchChem. (2025).[1] "Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: A Key Synthetic Intermediate." BenchChem Technical Notes. Link

-